molecular formula C25H28N2O5S B4926706 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B4926706
M. Wt: 468.6 g/mol
InChI Key: TYYQBQORXHTXGM-UHFFFAOYSA-N
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Description

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C23H24N2O5S. This compound is known for its unique structural features, which include a diazinane ring and a tert-butylphenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde to produce the corresponding benzylidene derivative. The final step involves the cyclization of this derivative with thiourea under acidic conditions to form the diazinane ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core diazinane structure but exhibit different functional groups, leading to diverse chemical properties .

Scientific Research Applications

5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
  • 5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
  • 2,4-Di-tert-butylphenol

Uniqueness

What sets 5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart from similar compounds is its unique combination of a diazinane ring and a tert-butylphenoxy group. This structural feature imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-5-30-21-15-16(14-19-22(28)26-24(33)27-23(19)29)6-11-20(21)32-13-12-31-18-9-7-17(8-10-18)25(2,3)4/h6-11,14-15H,5,12-13H2,1-4H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYQBQORXHTXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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